
2-Fluoro-3-hydroxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H4FNO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-hydroxypyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) . This reaction yields 3-hydroxy-2-fluoropyridine, which can then be further functionalized to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of 2-fluoro-3-hydroxypyridine-4-carbaldehyde may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-hydroxypyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-3-pyridone or 2-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-3-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-hydroxypyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-3-hydroxypyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxyl and aldehyde groups further contribute to its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
3-Hydroxy-2-fluoropyridine: Similar structure but different functional group positioning, affecting its chemical behavior.
2-Fluoro-4-hydroxypyridine: The hydroxyl group is at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of diverse chemical entities and enhances its potential in various research fields .
Propiedades
Fórmula molecular |
C6H4FNO2 |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
2-fluoro-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |
Clave InChI |
UPNABAVKGKWHBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


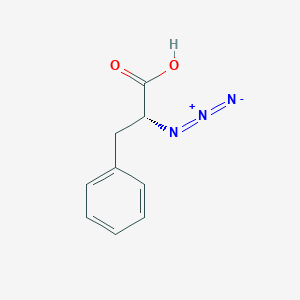
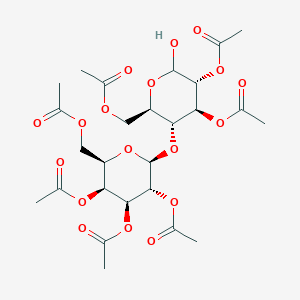
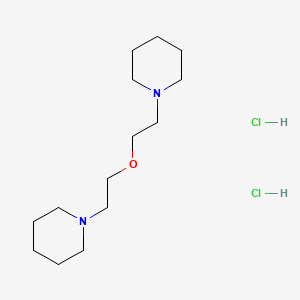
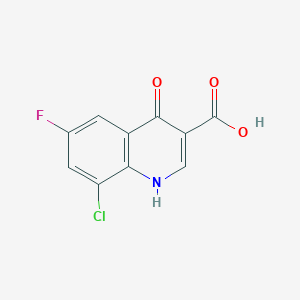
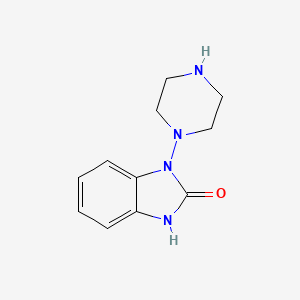
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
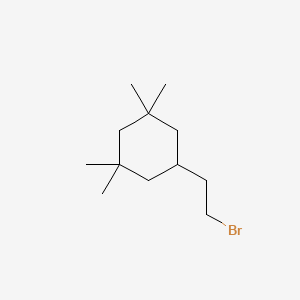
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
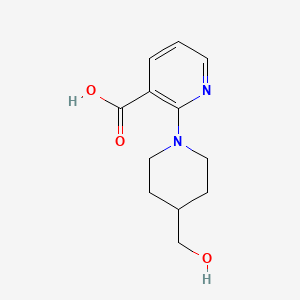


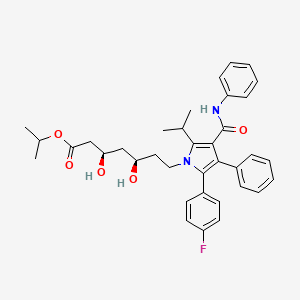
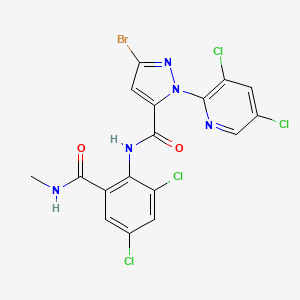
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
